molecular formula C9H13BrN4 B1521374 2-Amino-5-bromo-3-piperidin-1-ylpyrazine CAS No. 90674-84-3

2-Amino-5-bromo-3-piperidin-1-ylpyrazine

Cat. No.: B1521374
CAS No.: 90674-84-3
M. Wt: 257.13 g/mol
InChI Key: QMNJPCTWGYGLDC-UHFFFAOYSA-N
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Description

“2-Amino-5-bromo-3-piperidin-1-ylpyrazine” is a chemical compound with the CAS Number: 90674-84-3. It has a molecular weight of 257.13 . The IUPAC name for this compound is 5-bromo-3-(1-piperidinyl)-2-pyrazinamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13BrN4/c10-7-6-12-8(11)9(13-7)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis, Antioxidant, and Antitumor Evaluation of Certain New N-Substituted-2-amino-1,3,4-thiadiazoles The synthesis process involved multiple steps, starting with the reaction of 2-amino-1,3,4-thiadiazole with various reagents to yield a range of N-substituted-2-amino-1,3,4-thiadiazoles. These compounds were then tested for their cytotoxicity and antioxidant activities, with some exhibiting promising results. The structural characterization of these compounds was performed using spectroscopy and mass spectrometry techniques (Hamama et al., 2013).

Synthesis and Analgesic and Antiparkinsonian Activities of Thiopyrimidine, Pyrane, Pyrazoline, and Thiazolopyrimidine Derivatives This study involved the preparation of various substituted pyridine derivatives, starting from 2-chloro-6-ethoxy-4-acetylpyridine. The resulting compounds underwent various chemical reactions, leading to a range of derivatives. Pharmacological screening indicated that many of these compounds exhibited good analgesic and antiparkinsonian activities, comparable to reference drugs (Amr et al., 2008).

Synthesis and Antimicrobial Activity of Some New Heterocycles Based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole This research involved the synthesis of various heterocyclic compounds starting from 3-methyl 1-phenyl-5-amino pyrazole. The synthesized compounds underwent further reactions to produce a series of derivatives, which were then tested for their antimicrobial activity. The study found that all the compounds screened exhibited good or moderate activity (El‐Emary et al., 2002).

Applications in Corrosion Inhibition

A Comparative Density Functional Theory and Molecular Dynamics Simulation Studies of the Corrosion Inhibitory Action of Two Novel N-heterocyclic Organic Compounds The study investigated four novel pyrazine derivatives, including 2-amino-5-bromopyrazine, for their potential as corrosion inhibitors using density functional theory (DFT) and molecular dynamics (MD) simulation. The investigation involved calculating several energy parameters and studying the local reactivity of these molecules through Fukui indices. The results showed that the compounds with an additional –SH group, such as 3-amino pyrazine-2-thiol and 3-amino-6-bromopyrazine-2-thiol, are even better potential candidates as corrosion inhibitors (Saha et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The precautionary statements associated with this compound are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

5-bromo-3-piperidin-1-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN4/c10-7-6-12-8(11)9(13-7)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNJPCTWGYGLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670289
Record name 5-Bromo-3-(piperidin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90674-84-3
Record name 5-Bromo-3-(piperidin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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